

Application Notes and Protocols for Cdk1-IN-1 In Vitro Kinase Assay

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Compound of Interest

Compound Name: Cdk1-IN-1

Cat. No.: B12411850

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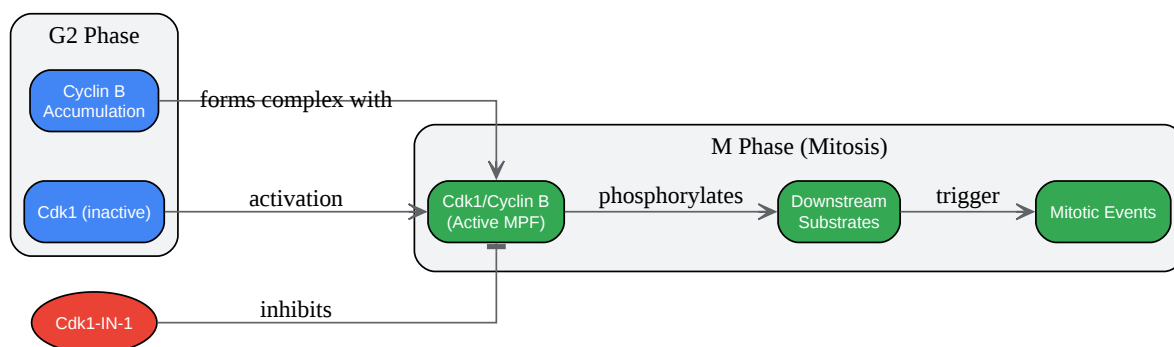
For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is a serine/threonine kinase that plays a crucial role in the G2/M phase transition. Its activity is essential for the proper execution of mitosis. Dysregulation of Cdk1 activity is often observed in various cancers, making it an attractive target for therapeutic intervention. **Cdk1-IN-1** is a potent inhibitor of Cdk1, demonstrating potential as an anti-proliferative agent. These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the potency of **Cdk1-IN-1** using the ADP-Glo™ Kinase Assay, a luminescent-based assay that quantifies kinase activity by measuring ADP production.

Cdk1 Signaling Pathway

Cdk1, in complex with its regulatory subunit Cyclin B, forms the M-phase promoting factor (MPF). The activation of the Cdk1/Cyclin B complex is a critical step for entry into mitosis. This complex phosphorylates a multitude of downstream substrates, leading to events such as nuclear envelope breakdown, chromosome condensation, and spindle formation. The activity of Cdk1 is tightly regulated by phosphorylation and dephosphorylation events, as well as by Cdk inhibitors (CKIs). **Cdk1-IN-1** exerts its effect by binding to the ATP-binding site of Cdk1, thereby preventing the phosphorylation of its substrates and arresting the cell cycle at the G2/M transition.[1]



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Caption: Cdk1 Signaling Pathway and Point of Inhibition.

Data Presentation

The inhibitory activity of **Cdk1-IN-1** against Cdk1/Cyclin B is determined by generating a dose-response curve and calculating the IC₅₀ value. The IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound	Target	IC ₅₀ (nM)	Assay Format
Cdk1-IN-1	Cdk1/Cyclin B	161.2	ADP-Glo™ Kinase Assay

Data is based on commercially available information.^{[1][2]}

Experimental Protocols

In Vitro Kinase Assay Using ADP-Glo™

This protocol is designed for a 384-well plate format, but can be adapted for other formats.

Materials:

- Recombinant human Cdk1/Cyclin B enzyme
- Histone H1 (as substrate)
- **Cdk1-IN-1** (or other test compounds)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Experimental Workflow:

Caption: ADP-Glo™ Kinase Assay Workflow.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Cdk1-IN-1** in DMSO.
 - Create a serial dilution of **Cdk1-IN-1** in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
 - Prepare the Cdk1/Cyclin B enzyme and Histone H1 substrate in Kinase Reaction Buffer at the desired concentrations.
 - Prepare ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the K_m for Cdk1.
- Kinase Reaction Setup:

- Add 2.5 μ L of the diluted **Cdk1-IN-1** or vehicle (for positive and negative controls) to the wells of a 384-well plate.
- Add 2.5 μ L of the Cdk1/Cyclin B and Histone H1 mixture to each well.
- For the negative control ("no enzyme" control), add 2.5 μ L of Kinase Reaction Buffer instead of the enzyme mixture.
- Initiate Kinase Reaction:
 - Add 5 μ L of the ATP solution to each well to start the reaction. The final reaction volume is 10 μ L.
 - Mix the plate gently.
- Incubation:
 - Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
- Stop Reaction and Deplete ATP:
 - Equilibrate the plate to room temperature.
 - Add 10 μ L of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- Convert ADP to ATP and Detect Luminescence:
 - Add 20 μ L of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:

- Subtract the "no enzyme" control luminescence from all other readings.
- Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.
- Plot the normalized data against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

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